Cas no 2094282-74-1 (N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide)

N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide is a specialized pyrazole-carboxamide derivative with a chloropyrazine substituent, offering unique structural features for research and pharmaceutical applications. Its molecular architecture combines a pyrazole core with a pyrazine moiety, enhancing potential binding interactions in biological systems. The compound's chlorinated pyrazine group may contribute to improved stability and reactivity, while the pentan-3-yl side chain introduces lipophilicity, influencing solubility and membrane permeability. This structure makes it a candidate for further investigation in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its precise synthesis and characterization ensure consistency for experimental use.
N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide structure
2094282-74-1 structure
Product Name:N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide
CAS No:2094282-74-1
MF:C15H20ClN5O
MW:321.805201530457
CID:5907034
PubChem ID:126827973
Update Time:2025-05-20

N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26590831
    • Z2379498232
    • N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide
    • 2094282-74-1
    • AKOS033885576
    • N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide
    • Inchi: 1S/C15H20ClN5O/c1-4-12(5-2)21-10(3)13(8-20-21)15(22)19-7-11-6-18-14(16)9-17-11/h6,8-9,12H,4-5,7H2,1-3H3,(H,19,22)
    • InChI Key: FUCPCSMWCQPNEI-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=N1)CNC(C1C=NN(C=1C)C(CC)CC)=O

Computed Properties

  • Exact Mass: 321.1356380g/mol
  • Monoisotopic Mass: 321.1356380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 72.7Ų

N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26590831-0.05g
N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide
2094282-74-1 95.0%
0.05g
$212.0 2025-03-20

N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide Related Literature

Additional information on N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide

N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide: A Comprehensive Overview

The compound CAS No 2094282-74-1, also known as N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring pyrazole and pyrazine rings, which are known for their unique electronic properties and reactivity. The presence of chlorine and methyl groups further enhances its functional versatility, making it a subject of interest in both academic research and industrial development.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a potential drug candidate due to its ability to interact with specific biological targets. For instance, investigations into its bioisosteric replacements have shown promising results in modulating enzyme activity, suggesting its potential in the development of novel therapeutic agents. The compound's structure allows for fine-tuning of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug efficacy.

In addition to its medicinal applications, this compound has also garnered attention in the realm of agricultural chemistry. Its ability to act as a plant growth regulator has been extensively studied, with findings indicating that it can enhance crop yield under stress conditions. This is particularly relevant in the context of climate change, where sustainable agricultural practices are increasingly important. The compound's stability under varying environmental conditions further underscores its suitability for agricultural applications.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of the compound. These methods not only reduce production costs but also align with global efforts toward green chemistry.

From a structural perspective, the compound's molecular architecture is characterized by a pyrazole ring fused with a carboxamide group. This arrangement creates a rigid framework that facilitates specific molecular interactions. The presence of chlorine on the pyrazine ring introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in various chemical reactions. Such properties make it an ideal candidate for use in advanced materials science applications, such as in the development of new polymers or electronic materials.

Furthermore, computational studies have provided valuable insights into the compound's electronic structure and reactivity. Quantum mechanical calculations have revealed that the molecule exhibits unique electronic transitions, which could be harnessed for applications in optoelectronics. These findings have sparked interest among researchers working on next-generation materials for solar energy conversion and light-emitting devices.

In conclusion, N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide represents a versatile molecule with diverse applications across multiple disciplines. Its structural features and functional groups make it a valuable asset in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological progress.

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